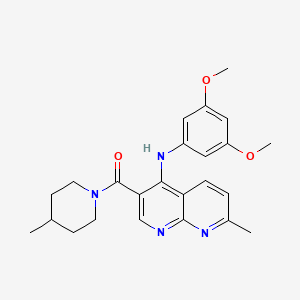
2-(t-Butoxycarbonylamino)-6-chloropyridine-4-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(t-Butoxycarbonylamino)-6-chloropyridine-4-boronic acid is a useful research compound. Its molecular formula is C10H14BClN2O4 and its molecular weight is 272.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cross-Coupling Reactions
2-(t-Butoxycarbonylamino)-6-chloropyridine-4-boronic acid and its derivatives are used in various synthesis and cross-coupling reactions. For instance, they are involved in the Suzuki–Miyaura cross-coupling reactions, which are fundamental in the creation of highly functionalized heteroarylpyridine derivatives. This process is crucial for synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science (Smith et al., 2008).
Peptide Synthesis
These compounds play a significant role in peptide synthesis. The tert-butyloxycarbonyl group, for example, is commonly used as a protecting group in the synthesis of peptides. This group is crucial for the stability and specificity of peptide chains during the synthesis process (Sakakibara et al., 1969).
Chemosensors and Detection
Boronic acid derivatives are essential in the development of chemosensors for detecting biological active substances. They interact with cis-1,2- or 1,3-diol to form complexes, which are used in fluorescent sensors to probe carbohydrates and bioactive substances (Huang et al., 2012).
Catalysis
These compounds are also pivotal in catalysis. For instance, boronic acid derivatives have been explored for new reaction pathways in organometallic systems, offering advancements in chemical catalysis. This includes the study of interactions between simple boranes and organometallic complexes (Anaby et al., 2014).
Pharmaceuticals and Medicinal Chemistry
In the realm of pharmaceuticals and medicinal chemistry, derivatives of this compound are used in synthesizing intermediates for various drugs. These compounds have been instrumental in creating cephalosporin intermediates, showcasing their importance in developing new antibiotics (Xue et al., 2016).
Wirkmechanismus
Target of Action
Boronic acids are often used as inhibitors for enzymes like serine proteases, and the tert-butoxycarbonyl (t-boc) group is commonly used to protect amines in organic synthesis .
Mode of Action
Without specific studies, it’s hard to say exactly how “2-(t-Butoxycarbonylamino)-6-chloropyridine-4-boronic acid” interacts with its targets. The boronic acid could potentially form reversible covalent bonds with a target enzyme, while the t-Boc group could be removed under acidic conditions to reveal an amine .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of dipeptides .
Pharmacokinetics
The t-boc group is known to increase the lipophilicity of compounds, which could potentially enhance absorption and distribution .
Action Environment
The action of “this compound” could potentially be influenced by various environmental factors. For example, the pH could affect the stability of the t-Boc group and the reactivity of the boronic acid .
Eigenschaften
IUPAC Name |
[2-chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClN2O4/c1-10(2,3)18-9(15)14-8-5-6(11(16)17)4-7(12)13-8/h4-5,16-17H,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHLLTNTNOTCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)Cl)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{4-cyano-5-[(4-fluorobenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2598800.png)
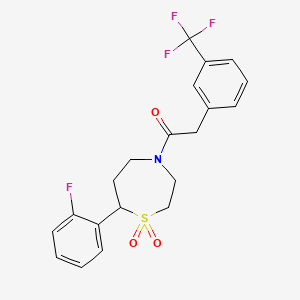

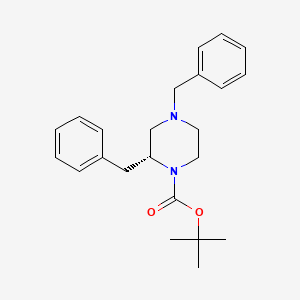

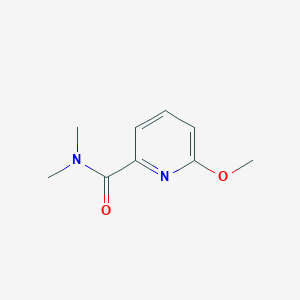
![2-Fluoro-N-[(1-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2598810.png)
![1-{[3-(Dimethylamino)propyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2598815.png)
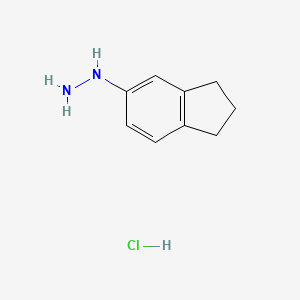
![N-(3-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2598817.png)
![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2598818.png)

![4-(3-methoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2598820.png)
